molecular formula C17H19N3O8 B6348445 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-15-4

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348445
CAS RN: 1326810-15-4
M. Wt: 393.3 g/mol
InChI Key: STZKAEAGLUQQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (4-DNB-8-M-1-OA-4-AZS-3-COOH), also known as 4-DNB, is a synthetic carboxylic acid derived from spirodecanecarboxylic acid. It is a white crystalline solid with a molecular weight of 333.28 g/mol and a melting point of 178-179°C. It is soluble in organic solvents such as ethanol and acetone and is insoluble in water. 4-DNB has a variety of applications in scientific research, including as a reagent in organic synthesis, a metal-binding ligand, and an inhibitor of enzymes.

Scientific Research Applications

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, a metal-binding ligand, and an inhibitor of enzymes. In organic synthesis, 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be used as a nitrating agent to form nitro compounds from organic substrates. It has also been used as a ligand for metal-binding in coordination chemistry, and as an inhibitor of enzymes such as cytochrome P450.

Mechanism of Action

The mechanism of action of 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not completely understood. However, it is believed to act as a nitrating agent in organic synthesis, forming nitro compounds from organic substrates. It also acts as a metal-binding ligand, forming complexes with metal ions such as iron, copper, and zinc. In addition, it has been shown to inhibit enzymes such as cytochrome P450, likely through the formation of a covalent bond with the enzyme active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are not well understood. However, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to bind to metal ions such as iron, copper, and zinc, which can lead to changes in enzyme activity.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments is its high reactivity, which makes it useful for synthesizing a variety of compounds. It is also relatively stable, with a melting point of 178-179°C, making it suitable for use in a variety of laboratory conditions. However, it is important to note that 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a strong oxidizing agent and should be handled with caution. In addition, it is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for research on 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and metal-binding. In addition, further research could be conducted on its use as an inhibitor of enzymes such as cytochrome P450, as well as its potential applications in drug design and development. Finally, further research could be conducted on the synthesis of 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and its derivatives, as well as on the development of new synthetic methods for its production.

Synthesis Methods

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized by a variety of methods. The most common method is the nitration of 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (8-M-1-OA-4-AZS-3-COOH) with a mixture of nitric acid and sulfuric acid. This reaction proceeds at room temperature to yield 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as a white crystalline solid. Other methods for synthesizing 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include the nitration of 8-methyl-1-oxa-4-azaspiro[4.5]decane (8-M-1-OA-4-AZS), the nitrosation of 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (8-M-1-OA-4-AZS-3-COOH) with sodium nitrite, and the nitration of 4-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (4-M-1-OA-4-AZS-3-COOH) with a mixture of nitric acid and sulfuric acid.

properties

IUPAC Name

4-(3,5-dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O8/c1-10-2-4-17(5-3-10)18(14(9-28-17)16(22)23)15(21)11-6-12(19(24)25)8-13(7-11)20(26)27/h6-8,10,14H,2-5,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZKAEAGLUQQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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